Product packaging for Diethyl pyimDC(Cat. No.:CAS No. 1821370-64-2)

Diethyl pyimDC

Cat. No.: B607112
CAS No.: 1821370-64-2
M. Wt: 289.29
InChI Key: ZFLMXWJZGZWFQY-UHFFFAOYSA-N
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Description

Contextualization within Organic and Heterocyclic Chemistry

From a structural standpoint, Diethyl pyimDC is classified as a heterocyclic compound, a major class of organic molecules characterized by ring structures containing at least one atom other than carbon. openmedicinalchemistryjournal.comuomus.edu.iq Specifically, it belongs to the family of aromatic heterocycles, which includes fundamental biological molecules like purines and pyrimidines. uomus.edu.iq The core of this compound is a biheteroaryl system, where a pyridine (B92270) ring is linked to an imidazole (B134444) ring.

Heterocyclic compounds are foundational to medicinal chemistry, with nitrogen-containing heterocycles like pyrimidine (B1678525) and imidazole being prevalent scaffolds in many pharmaceutically active compounds. openmedicinalchemistryjournal.comnih.gov The synthesis of such molecules often involves multi-step reactions, including cyclo-condensation and functional group manipulations. researchgate.netrsc.org The presence of diethyl ester groups in this compound is significant, as esterification is a common strategy in medicinal chemistry to modify a compound's properties, such as cell permeability. nih.govgoogle.com

Historical Development and Significance of Pyrimidine/Imidazole-Derived Esters in Academic Research

The development of compounds featuring fused or linked pyrimidine and imidazole rings has been a long-standing area of interest in synthetic and medicinal chemistry. researchgate.netdergipark.org.tr These structural motifs are related to naturally occurring purines and are recognized for their diverse biological activities. researchgate.net Research has focused on synthesizing libraries of these derivatives to explore their potential as therapeutic agents, targeting enzymes and receptors involved in various diseases. nih.govmdpi.com

The synthesis of imidazo[1,2-a]pyrimidines, for example, has been extensively studied, with methods like the Chichibabin reaction being a classic approach. researchgate.net More recent developments have focused on creating more efficient, high-yield, and environmentally sustainable synthetic routes, including multicomponent reactions. rsc.orgscispace.com Ester derivatives of these heterocyclic systems are particularly significant as they can function as prodrugs. The ester groups can mask polar functional groups, like carboxylic acids, enhancing the molecule's ability to cross cellular membranes. nih.gov Once inside the cell, cellular enzymes can hydrolyze the esters, releasing the active form of the compound. This approach has been crucial in developing probes and potential drugs that need to act on intracellular targets. nih.govgoogle.com

Properties

CAS No.

1821370-64-2

Molecular Formula

C14H15N3O4

Molecular Weight

289.29

IUPAC Name

Ethyl 2-(5-Ethoxycarbonyl-1H-imidazol-2-yl)pyridine-5-carboxylate

InChI

InChI=1S/C14H15N3O4/c1-3-20-13(18)9-5-6-10(15-7-9)12-16-8-11(17-12)14(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17)

InChI Key

ZFLMXWJZGZWFQY-UHFFFAOYSA-N

SMILES

O=C(C1=CN=C(C2=NC=C(C(OCC)=O)N2)C=C1)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Diethyl pyimDC; 

Origin of Product

United States

Synthetic Methodologies for Diethyl Pyimdc and Its Analogues

Condensation Reactions in the Synthesis of Diethyl pyimDC Scaffolds

Condensation reactions are fundamental to building the heterocyclic cores of this compound and its analogues. These methods typically involve the formation of carbon-nitrogen bonds to construct the pyrimidine (B1678525) or imidazole (B134444) rings, followed by or preceded by esterification of carboxylic acid functionalities.

A one-pot synthesis method has been developed for producing diethyl pyridine-2,3-dicarboxylate, a structural analogue of the pyridine (B92270) portion of some biheteroaryl compounds. This reaction utilizes propargylamine (B41283) and diethyl butynedioate as primary reactants. vulcanchem.comgoogle.com In a patented procedure, these starting materials undergo a cyclization reaction in the presence of hydrogen peroxide, which acts as an oxidant, with ethanol (B145695) serving as the solvent. google.com The process is noted for its high yield and reduced environmental impact. vulcanchem.comgoogle.com

The reaction is typically conducted at an elevated temperature over several hours to ensure the complete consumption of the starting materials. google.com This specific methodology leads to a pyridine scaffold rather than the imidazole or pyrimidine ring system found in this compound.

Table 1: One-Pot Synthesis of Diethyl Pyridine-2,3-dicarboxylate google.com

Parameter Condition
Reactants Propargylamine, Diethyl Butynedioate
Oxidant Hydrogen Peroxide
Solvent Ethanol
Reaction Temperature 60-70°C
Reaction Time 11-13 hours
Molar Ratio (Reactants:Oxidant) 1:1:1.4-1.6

| Yield | High |

The diethyl ester functionality of this compound and its analogues is commonly introduced via the esterification of a corresponding dicarboxylic acid precursor. This can be achieved through several standard chemical methods.

One common approach involves activating the carboxylic acid groups, for instance, by converting them into acid chlorides using a reagent like thionyl chloride. The resulting crude acid chloride can then be reacted with the desired alcohol (in this case, ethanol) in the presence of a base to form the diethyl ester. cdnsciencepub.comdoi.org This method has been applied to the synthesis of basic esters of substituted pyrimidine-4-carboxylic acids. cdnsciencepub.comdoi.org

Direct acid-catalyzed esterification is another widely used technique. For example, the esterification of pyridine carboxylic acids like quinolinic acid (pyridine-2,3-dicarboxylic acid) can be performed by reacting the acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or benzene (B151609) sulfonic acid. google.com For specialized applications, such as the preparation of isotopically labeled standards, unique catalysts may be employed. Trifluoroacetylimidazole has been used as a catalyst for the esterification of (¹⁸O)-labeled quinolinic acid, a method that effectively prevents back-exchange of the oxygen isotopes. nih.gov

Studies on pyrimidine-4,6-dicarboxylic acid have shown that mono-esterification can occur when the reaction is conducted in ethanol, leading to the formation of 6-(ethoxycarbonyl)pyrimidine-4-carboxylic acid alongside its coordination to a metal core. bohrium.com This highlights that reaction conditions can be tuned to achieve different levels of esterification.

Novel and Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers advanced catalytic methods that provide greater efficiency, control, and versatility in the construction of complex heterocyclic scaffolds like this compound.

While the direct one-pot catalytic synthesis of the entire this compound molecule is not extensively documented, the synthesis of its core imidazole and pyrimidine components is well-established using various catalytic systems. google.com

Metal Catalysis: A wide array of metal catalysts are effective for synthesizing substituted imidazoles and pyrimidines.

Imidazoles: Copper-catalyzed reactions are prominent, including the diamination of terminal alkynes with amidines to yield 1,2,4-trisubstituted imidazoles. organic-chemistry.org Other metals such as zinc (ZnCl₂), nickel, and iridium have also been successfully employed in multicomponent reactions to build the imidazole ring. organic-chemistry.orgorganic-chemistry.org

Pyrimidines: Iridium-catalyzed multicomponent synthesis can produce pyrimidines from amidines and alcohols. organic-chemistry.org Copper catalysts are used in annulation reactions of amidines with ketones, while zinc bromide (ZnBr₂) can catalyze the [5+1] annulation of enamidines to form polysubstituted pyrimidines. organic-chemistry.orgmdpi.com

Organocatalysis: Non-metal, organic molecules can also serve as efficient catalysts, offering advantages in terms of cost and toxicity.

Imidazoles: Simple organic acids like tartaric acid and mandelic acid have been shown to effectively catalyze the three-component synthesis of 2,4,5-trisubstituted imidazoles from benzil, ammonium (B1175870) acetate, and various aldehydes under solvent-free conditions. researchgate.netacgpubs.org

Pyrimidines: Ionic liquids, such as L-proline nitrate, have been investigated as catalysts for Biginelli-type multicomponent reactions to produce pyrimidine derivatives. japsonline.com In aqueous media, β-cyclodextrin has also been used as a catalyst for pyrimidine synthesis. mdpi.com

Table 2: Selected Catalytic Systems for Imidazole and Pyrimidine Synthesis

Heterocycle Catalyst Type Catalyst Example Reactants Ref.
Imidazole Metal CuCl₂·2H₂O Terminal Alkynes, Amidines organic-chemistry.org
Imidazole Organo Mandelic Acid Benzil, Aldehydes, Ammonium Acetate acgpubs.org
Pyrimidine Metal Iridium Complex Amidines, Alcohols organic-chemistry.org

Regioselectivity is crucial in the synthesis of asymmetrically substituted heterocycles like this compound to ensure the correct placement of functional groups. Since the core pyrimidine and imidazole rings are planar aromatic systems, stereoselectivity is primarily a consideration for substituents that may contain chiral centers, rather than for the ring assembly itself.

The synthesis of substituted imidazoles can be controlled to achieve specific regioisomers. For instance, copper-catalyzed reactions of terminal alkynes with amidines afford 1,2,4-trisubstituted imidazoles with high regioselectivity. organic-chemistry.org Similarly, iridium-catalyzed multicomponent reactions can be guided to regioselectively produce specific pyrimidine derivatives. organic-chemistry.org

A compelling example of regiochemical control is seen in the multicomponent reaction of diaminomaleonitrile. The reaction pathway can be directed to selectively produce either imidazole or pyrimidine derivatives by changing the energy source. Thermal conditions favor the formation of imidazole products, whereas photochemical conditions lead to pyrimidine derivatives, demonstrating that external conditions can dictate the regioselective outcome of the cyclization. unitus.itresearchgate.net Catalyst-free methods have also been developed that provide high regioselectivity in the synthesis of fused imidazole systems like pyrrolo[1,2-a]imidazoles through controlled aza-ene additions and condensation reactions. rsc.orgduke.edu

Derivatization Strategies for this compound and Related Esters

Derivatization of a parent molecule like this compound is essential for modulating its properties and for structure-activity relationship (SAR) studies. Key strategies involve modification of the ester groups or the heterocyclic core.

The most fundamental transformation is the hydrolysis of the diethyl ester groups to the corresponding dicarboxylic acid. This is biologically significant as the ester is considered a cell-permeable prodrug, while the dicarboxylic acid is the active, cell-impermeable inhibitor of the target enzyme. google.com

Beyond hydrolysis, the ester groups can be converted to other functional groups. For instance, the imidazole-4,5-dicarboxylic acid scaffold can be readily reacted with amino acid esters and alkanamines to produce a library of dissymmetrically disubstituted imidazole-4,5-dicarboxamides. nih.gov This highlights the versatility of the dicarboxylic acid (or its activated derivative) as a platform for introducing diverse substituents.

Modification of the heterocyclic rings offers another route for derivatization. For pyrimidines, strategies such as a "deconstruction-reconstruction" approach have been developed. This involves cleaving the pyrimidine ring and using the resulting intermediate to build new, diversified heterocycles. nih.gov The introduction of a halogen, such as chlorine, onto the pyrimidine ring can also serve as a chemical handle for subsequent cross-coupling reactions to introduce further diversity. nih.gov For analytical purposes, various reagents can react with the N-H or carbonyl functionalities of pyrimidine and imidazole rings, such as methylation with diazomethane (B1218177) or reaction with dansyl chloride, further demonstrating the reactive sites available for derivatization. sepax-tech.com.cn

Chemical Transformations of the Ester Moiety (e.g., Hydrolysis, Transesterification)

The ester groups of diethyl pyrrole (B145914) dicarboxylates are key functional handles that can be chemically altered, most commonly through hydrolysis and transesterification, to yield different derivatives.

Hydrolysis

The conversion of the ethyl ester groups to carboxylic acids via hydrolysis is a fundamental transformation. This reaction is typically performed under basic conditions, leading to the formation of the corresponding dicarboxylic acid or, under controlled conditions, a monocarboxylic acid. For instance, the complete hydrolysis of diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate to its dicarboxylic acid can be achieved by treatment with aqueous sodium hydroxide (B78521) (NaOH). vulcanchem.com This dicarboxylic acid product can then serve as a precursor for building blocks in the synthesis of metal-organic frameworks (MOFs). vulcanchem.com

Selective mono-hydrolysis, which is the conversion of only one of the two ester groups, can be accomplished by using a stoichiometric amount of a milder base. A reported method for the desymmetrization of a generic pyrrole dicarboxylate involves using one equivalent of lithium hydroxide (LiOH) at room temperature, which selectively cleaves one ester to yield the mono-acid in good yield. jst.go.jp Similarly, selective cleavage of a tert-butyl ester in the presence of an ethyl ester under acidic conditions is another strategy to achieve mono-functionalization.

Table 1: Conditions for Hydrolysis of Diethyl Pyrrole Dicarboxylates
Starting MaterialReagent(s)Product TypeReference
Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylateAqueous NaOHDicarboxylic acid vulcanchem.com
Generic Diethyl pyrrole-dicarboxylate1 eq. LiOHMonocarboxylic acid jst.go.jp
Diethyl 1-benzoyl-3,4-pyrroledicarboxylate(Hydrolysis of benzoyl group)Diethyl 3,4-pyrroledicarboxylate vulcanchem.comsigmaaldrich.com

Transesterification

Transesterification involves the exchange of the ethyl group of the ester with a different alkyl group from an alcohol. While a direct, detailed example for diethyl pyrrole dicarboxylates is not prominently featured in recent literature, the principles of this acid or base-catalyzed reaction are well-established. The reverse reaction, re-esterification, demonstrates the feasibility of these transformations. For example, a pyrrole dicarboxylic acid can be converted back to its diethyl ester by treatment with ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). This indicates that altering the alcohol (e.g., using methanol (B129727) or propanol) under similar conditions would likely result in the corresponding dimethyl or dipropyl ester. The ester moieties are known to be reactive sites for such modifications. vulcanchem.com

Functionalization of the Heterocyclic Core (e.g., Bromination of Pyrrole Dicarboxylates)

The pyrrole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. nih.gov Halogenation, particularly bromination, is a common method for functionalizing the core, providing a reactive handle for subsequent cross-coupling reactions.

Bromination of Pyrrole Dicarboxylates

The bromination of diethyl pyrrole dicarboxylates can be achieved using reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂). The position of bromination and the nature of the product depend significantly on the substrate's substitution pattern and the reaction conditions.

For diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, also known as Knorr's pyrrole, bromination has been studied under various conditions. A 2024 study investigated its reaction with NBS and Br₂. buketov.edu.kz The reaction of Knorr's pyrrole with 2 moles of NBS in carbon tetrachloride, initiated with azobis(isobutyronitrile) (AIBN) at boiling point, did not lead to simple ring bromination but rather to the formation of a more complex product. buketov.edu.kz When the reaction was carried out in acetic acid at 38-45°C with excess bromine (4 to 5 molar equivalents), the same crystalline product was obtained. buketov.edu.kz X-ray diffraction analysis revealed this product to be diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate, indicating that the reaction involves bromination of a methyl group followed by rearrangement and oxidation. buketov.edu.kz

In another example, the bromination of diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate in acetic acid leads to electrophilic substitution on the electron-rich pyrrole ring, yielding 2,5-dibromo derivatives. vulcanchem.com The bromine atoms on the pyrrole core serve as excellent leaving groups for further synthetic applications, such as in Suzuki, Stille, and Sonogashira cross-coupling reactions. vulcanchem.com

Mechanistic Investigations of Reactions Involving Diethyl Pyimdc and Analogues

Hydrolysis and Transesterification Mechanisms of Diethyl pyimDC

This compound, as a diester, is susceptible to hydrolysis and transesterification reactions, which involve the cleavage and formation of ester bonds. These reactions are typically catalyzed by acids or bases. wikipedia.org The inhibitory potential of this compound against enzymes like collagen prolyl 4-hydroxylase (CP4H) is masked by the ethyl ester groups. raineslab.comgoogle.com This implies that hydrolysis is a critical activation step, converting the prodrug into its active dicarboxylic acid form.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of an ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule (for hydrolysis) or an alcohol (for transesterification). masterorganicchemistry.comyoutube.com The process proceeds through a tetrahedral intermediate. Subsequent proton transfers and elimination of an ethanol (B145695) molecule lead to the formation of a carboxylic acid or a new ester. youtube.com

In a basic medium, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (hydrolysis) or an alkoxide ion (transesterification) on the electrophilic carbonyl carbon. masterorganicchemistry.com This also forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate and ethanol. wikipedia.org This process is generally considered irreversible in the presence of a strong base as the resulting carboxylic acid is deprotonated to a carboxylate.

The general mechanisms are summarized below:

Table 1: General Mechanisms of Ester Reactions

Mechanism Type Catalyst Key Steps Intermediate
Acid-Catalyzed Hydrolysis Acid (H₃O⁺) 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of alcohol (C₂H₅OH). 5. Deprotonation. Tetrahedral carbocation
Base-Catalyzed Hydrolysis Base (OH⁻) 1. Nucleophilic attack by hydroxide. 2. Elimination of alkoxide (⁻OC₂H₅). 3. Acid-base reaction (deprotonation of carboxylic acid). Tetrahedral alkoxide

| Transesterification | Acid or Base | Exchange of the alkoxy group (-OC₂H₅) with another alcohol's alkoxy group. | Tetrahedral intermediate |

Kinetic and thermodynamic studies are essential for quantifying the reactivity of esters like this compound and understanding the feasibility and rate of their transformations. maxwellsci.com While specific experimental data for this compound is not extensively detailed in the available literature, the principles of such studies can be applied.

A kinetic study would typically measure the rate of hydrolysis or transesterification under various conditions (e.g., temperature, pH, catalyst concentration). mdpi.com For this compound, this would involve monitoring the disappearance of the diester or the appearance of the monoester and diacid products over time. A simple second-order reversible kinetic model is often developed to determine the rate constants for the forward and reverse reactions. maxwellsci.com Temperature-dependent studies allow for the determination of activation energy (Ea) using the Arrhenius equation, which provides insight into the energy barrier of the reaction. rsc.org

Thermodynamic studies focus on the energy changes associated with the reaction, determining parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). rsc.orgnih.gov These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. For the hydrolysis of this compound, the reaction is generally expected to be thermodynamically favorable, especially as the products (dicarboxylic acid and ethanol) are stable.

Table 2: Key Parameters in Reactivity Studies

Parameter Symbol Significance Method of Determination
Rate Constant k Measures the speed of a reaction. Monitoring concentration changes over time.
Activation Energy Ea The minimum energy required to initiate the reaction. Arrhenius plot (ln(k) vs. 1/T). rsc.org
Enthalpy Change ΔH Heat absorbed or released during the reaction. Calorimetry or Van't Hoff equation.

| Gibbs Free Energy Change | ΔG | Determines the spontaneity of a reaction. | ΔG = ΔH - TΔS. |

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is governed by the distribution of electron density within the molecule, creating both nucleophilic and electrophilic centers. youtube.com

Electrophilic Centers: The most prominent electrophilic sites in this compound are the carbonyl carbons of the two ester groups. The polarization of the carbon-oxygen double bond (C=O) results in a partial positive charge on the carbon atom, making it a target for nucleophiles. youtube.com This electrophilicity is the basis for the hydrolysis and transesterification reactions discussed previously. The reactivity of these sites is enhanced by acid catalysis, which increases the positive character of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Centers: The molecule also possesses several nucleophilic sites. The nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings have lone pairs of electrons and can act as nucleophiles or Brønsted-Lowry bases. masterorganicchemistry.com They can react with electrophiles, such as protons in acidic media. The oxygen atoms of the carbonyl groups also have lone pairs and are the initial site of attack for protons in acid-catalyzed reactions. youtube.com The relative nucleophilicity of the heterocyclic nitrogen atoms influences the molecule's properties, such as its solubility and interaction with biological targets. Cysteine sulfenic acids, for example, exhibit both nucleophilic and electrophilic characteristics. nih.gov

Reaction Pathways and Intermediates in this compound Transformations

The transformation of this compound, particularly through hydrolysis, follows a well-defined reaction pathway involving key intermediates. researchgate.net The ultimate products of complete hydrolysis are the corresponding dicarboxylic acid (pyimDC) and two molecules of ethanol.

The reaction can proceed in two stages:

First Hydrolysis: Conversion of this compound to a monoester intermediate.

Second Hydrolysis: Conversion of the monoester to the final dicarboxylic acid.

In a base-catalyzed pathway , a hydroxide ion attacks one of the electrophilic carbonyl carbons. This leads to the formation of a negatively charged tetrahedral alkoxide intermediate . wikipedia.org This intermediate is unstable and quickly collapses, reforming the carbonyl double bond and expelling an ethoxide ion (⁻OC₂H₅) as the leaving group. A rapid acid-base reaction between the newly formed carboxylic acid and the ethoxide (or another base molecule) drives the reaction toward the products.

In an acid-catalyzed pathway , the reaction begins with the protonation of a carbonyl oxygen. A water molecule then attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral oxonium ion intermediate . dergipark.org.tr A series of proton transfers follows, resulting in a protonated alcohol group (-OHR⁺), which is a good leaving group. Elimination of ethanol yields the protonated carboxylic acid, which then loses a proton to regenerate the acid catalyst and give the final product. youtube.com

The dicarboxylic acid product, generated through these pathways, is the species responsible for inhibiting CP4H, by chelating the Fe(II) ion at the enzyme's active site. raineslab.comgoogle.com

Photochemical and Thermal Transformations of this compound (General consideration)

Beyond hydrolytic and metabolic reactions, this compound may undergo transformations when exposed to energy sources like light or heat.

Photochemical Transformations: Aromatic and heteroaromatic systems, such as the pyridine and imidazole rings in this compound, can absorb ultraviolet (UV) light. This absorption can promote the molecule to an excited electronic state, potentially leading to photochemical reactions. Possible transformations could include ring-opening, rearrangements, or photo-oxidation, especially in the presence of oxygen. The specific outcome would depend on the wavelength of light and the reaction environment. Studies on other organic molecules show that solid-state photoreactions can be influenced by the crystal packing of the compound. acs.org

Thermal Transformations: At elevated temperatures, this compound is expected to undergo thermal decomposition. The stability of the ester groups is a limiting factor. Decomposition pathways for esters can include decarboxylation or elimination reactions. For instance, related compounds like diethyl carbonate can decompose to generate ethanol, ethylene (B1197577), and carbon dioxide. researchgate.net The presence of the heterocyclic rings may also influence the thermal degradation pathway, potentially leading to complex fragmentation patterns. The specific products would be highly dependent on the temperature and atmosphere (e.g., inert or oxidative).

Advanced Spectroscopic and Crystallographic Methodologies for Diethyl Pyimdc Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Diethyl pyimDC Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the compound's framework and the specific arrangement of its atoms.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer a direct map of the hydrogen and carbon environments within the this compound molecule. In a typical ¹H NMR spectrum, the protons on the pyrimidine (B1678525) ring appear as distinct singlets at high chemical shifts, indicating their electron-deficient environment. The ethyl ester groups give rise to a characteristic quartet for the methylene (B1212753) (–CH₂) protons and a triplet for the methyl (–CH₃) protons, with their coupling patterns confirming their adjacency.

The ¹³C NMR spectrum complements this by showing distinct signals for each unique carbon atom. The carbonyl carbons of the ester groups resonate at the lowest field, followed by the aromatic carbons of the pyrimidine ring. The methylene and methyl carbons of the ethyl groups appear at higher field positions.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Diethyl Ester Derivatives of Heterocyclic Dicarboxylic Acids

NucleusFunctional GroupRepresentative Chemical Shift (δ, ppm)
¹H NMR Pyrimidine-H~9.4 (s, 1H), ~8.5 (s, 1H)
Methylene (-OCH₂CH₃)~4.5 (q, 4H)
Methyl (-OCH₂CH₃)~1.4 (t, 6H)
¹³C NMR Carbonyl (C=O)~164
Pyrimidine-C (quaternary)~160, ~158
Pyrimidine-CH~122
Methylene (-OC H₂CH₃)~62
Methyl (-OCH₂C H₃)~14
Note: Data are representative and can vary based on solvent and experimental conditions. Chemical shifts for this compound are inferred from data on analogous structures like diethyl 2,6-pyridinedicarboxylate and other pyrimidine derivatives. chemicalbook.com

Mass Spectrometry (MS) Applications in this compound Structural Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its exact elemental formula. For this compound (C₁₀H₁₂N₂O₄), HRMS can confirm the molecular weight with high precision, distinguishing it from other compounds with the same nominal mass. mdpi.com

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the protonated molecule [M+H]⁺. In pyrimidine-containing compounds, fragmentation often involves characteristic neutral losses. researchgate.net For this compound, the fragmentation pathway would likely involve the sequential loss of ethylene (B1197577) (C₂H₄) and carbon dioxide (CO₂) from the ethyl ester groups. The cleavage of the ester group could also lead to the loss of an ethoxy radical (•OCH₂CH₃) or ethanol (B145695) (C₂H₅OH). The pyrimidine ring itself can undergo cleavage, leading to the loss of molecules like hydrogen cyanide (HCN). researchgate.net Analyzing these fragmentation patterns helps to confirm the presence of the ethyl ester groups and the pyrimidine core, providing structural verification that complements NMR data. sci-hub.se

Infrared (IR) and UV-Vis Spectroscopy for this compound Functional Group and Electronic Transitions

Vibrational and electronic spectroscopies, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis), provide key information about the functional groups and conjugated π-electron systems within the this compound molecule.

The IR spectrum of this compound is characterized by distinct absorption bands that serve as a "fingerprint" for the molecule. The most prominent feature is the strong stretching vibration (ν) of the ester carbonyl (C=O) groups, typically appearing in the region of 1720-1740 cm⁻¹. tandfonline.com Other significant absorptions include C-H stretching vibrations from the aromatic pyrimidine ring and the aliphatic ethyl groups, as well as C-O stretching of the ester linkage. The pyrimidine ring itself gives rise to a series of characteristic skeletal vibrations (C=C and C=N stretching) in the 1400-1600 cm⁻¹ region. ijfans.org The collective pattern of these vibrational modes is unique to the molecule's structure.

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system of the pyrimidine ring. Pyrimidine derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* and n → π* transitions. nist.gov For this compound, these transitions are expected to occur below 300 nm. The exact position and intensity of these absorptions are sensitive to the molecular environment and can be used to study interactions of the molecule. researchgate.net

Table 2: Key IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3100-3000Medium-WeakC-H StretchPyrimidine Ring
~2980-2850MediumC-H StretchEthyl Groups (CH₂, CH₃)
~1730StrongC=O StretchEster Carbonyl
~1580-1400Medium-StrongC=N, C=C StretchPyrimidine Ring Skeletal Vibrations
~1250StrongC-O StretchEster Linkage
Note: Values are representative and based on data for analogous heterocyclic esters. ekb.egcdnsciencepub.com

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for the free this compound ligand is not prominently reported, numerous studies have detailed the crystal structures of its metal complexes. rsc.orgacs.org In these complexes, the pyrimidine-4,6-dicarboxylate (pmdc) moiety acts as a ligand, coordinating to metal centers. rsc.orgacs.org

These crystallographic studies reveal that the pmdc ligand is typically almost planar. rsc.org The coordination often occurs through the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate groups, making it a versatile chelating and bridging ligand. rsc.orgacs.org Analysis of these complex structures provides precise bond lengths, bond angles, and torsion angles for the pyimDC framework. This data confirms the planarity of the pyrimidine ring and the geometry of the ester groups, offering an exact and detailed picture of the molecule's conformation in the crystalline phase. The ability of the ligand to form one-, two-, and three-dimensional coordination polymers with various metal ions highlights its importance in the design of metal-organic frameworks (MOFs). researchgate.netpsu.edu

Single Crystal X-ray Diffraction for Absolute Structure Determination of this compound Analogs

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. uhu-ciqso.es Studies on various analogs demonstrate the utility of this technique. For instance, the structures of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, Diethyl pyrazine-2,5-dicarboxylate, and Diethyl pyridine-2,6-dicarboxylate (B1240393) have all been unequivocally established using SC-XRD. researchgate.netnih.goviucr.org

The crystallographic data obtained from these analyses provide definitive proof of structure and reveal key conformational features, such as the planarity of the central heterocyclic ring and the orientation of the diethyl carboxylate substituent groups. researchgate.netnih.gov In the case of Diethyl pyrazine-2,5-dicarboxylate, the molecule is located around an inversion center, and the carboxylate groups are only slightly twisted from the plane of the pyrazine (B50134) ring. nih.gov For Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, the pyridine (B92270) ring is approximately planar. researchgate.net This level of structural detail is crucial for understanding structure-activity relationships.

The key crystallographic parameters for several analogs of this compound are summarized in the table below, illustrating the typical data obtained from SC-XRD experiments.

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersRef.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylateC13H17NO4MonoclinicP2/ca = 4.5380(6) Å b = 15.440(2) Å c = 18.722(2) Å β = 90.502(6)° researchgate.net
Diethyl pyrazine-2,5-dicarboxylateC10H12N2O4MonoclinicP21/ca = 12.284(6) Å b = 5.640(3) Å c = 7.881(4) Å β = 108.713(9)° nih.gov
Diethyl pyridine-2,6-dicarboxylateC11H13NO4MonoclinicC2/ca = 16.488(5) Å b = 5.992(5) Å c = 11.890(5) Å β = 104.20(3)° iucr.org
Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl)pyridine-3,5-dicarboxylateC16H21N3O4SMonoclinicP21/na = 11.300(2) Å b = 12.771(3) Å c = 12.826(3) Å β = 96.55(3)° researchgate.net

Analysis of Supramolecular Interactions and Crystal Packing in this compound Systems

Beyond defining the structure of a single molecule, crystallographic analysis provides profound insights into how molecules arrange themselves in the solid state. This crystal packing is directed by a network of non-covalent, or supramolecular, interactions. mdpi.commdpi.com For this compound analogs, these interactions are critical for stabilizing the crystal lattice and can influence physical properties of the material.

The predominant interactions observed in the crystal structures of these systems are weak hydrogen bonds, such as C–H···O and N–H···O, and π-stacking interactions. mdpi.comnih.govnih.gov For example, in the crystal structure of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, the packing is stabilized by weak intermolecular C–H···O hydrogen bonds and C–H···π interactions involving the nitrogen-containing heterocyclic ring. researchgate.net These interactions link the molecules into a three-dimensional network. researchgate.netnih.gov Similarly, molecules of Diethyl pyrazine-2,5-dicarboxylate are stacked along the c-axis via weak C–H···O hydrogen bonds. nih.gov

In more complex systems involving pyrimidine derivatives, supramolecular synthons—which are robust and predictable patterns of intermolecular interactions—are often observed. researchgate.netnih.gov A common motif is the R²₂(8) ring, a centrosymmetric dimer formed by a pair of N–H···O or N–H···N hydrogen bonds. mdpi.comnih.gov The analysis of these recurring patterns is essential for crystal engineering, where the goal is to design crystals with specific desired properties.

The table below summarizes the key supramolecular interactions identified in the crystal structures of several this compound analogs.

Compound/SystemObserved Supramolecular InteractionsRef.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylateC–H···O, C–H···π researchgate.net
Diethyl pyrazine-2,5-dicarboxylateC–H···O hydrogen bonds nih.gov
Diethyl pyridine-2,6-dicarboxylateC–H···O, C–H···N hydrogen bonds iucr.org
2,4-Diaminopyrimidine Salts with Dicarboxylic AcidsO-H···O, N-H···O, N-H···N, C-H···O mdpi.com
Salts of Heterocyclic Polyamines and Dicarboxylic AcidsR²₂(8) homo- and heterosynthons, π···π interactions mdpi.com
Dicarboxylic Acid/Pyridine Derivative Co-crystalsO-H···N, C-H···O, C-H···N, π-stacking mdpi.com

Theoretical and Computational Chemistry Studies of Diethyl Pyimdc

Quantum Chemical Calculations of Diethyl pyimDC Electronic Structure and Reactivity

No published studies were found that performed quantum chemical calculations on this compound to determine its electronic structure and reactivity.

There is no available literature reporting the use of Density Functional Theory (DFT) to optimize the geometry of this compound or to calculate its electronic properties, such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, or charge distributions.

A search for studies employing high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), or multi-reference methods (CASSCF), to analyze this compound yielded no results. Such studies would be necessary to provide a highly accurate description of its electronic structure and properties.

Molecular Dynamics (MD) Simulations relevant to this compound

No specific molecular dynamics (MD) simulation studies for this compound are present in the scientific literature. Such simulations would be valuable for understanding its conformational dynamics, solvation effects, and interactions with biological targets like CP4H over time.

Prediction of Spectroscopic Parameters and Reaction Mechanisms for this compound via Computational Methods

There are no computational studies that predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound or investigate its potential reaction mechanisms. These predictions would require the application of methods like DFT and time-dependent DFT (TD-DFT).

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking for this compound (Focus on molecular interactions)

While this compound is known as a CP4H inhibitor, no specific Quantitative Structure-Activity Relationship (QSAR) or molecular docking studies focused on this molecule have been published.

There is no literature available on the development of either ligand-based or structure-based QSAR models for this compound or its analogs to correlate their chemical structures with their inhibitory activity against CP4H.

Molecular Docking Simulations of this compound with Biochemical Targets (e.g., Enzymes, Receptors) to elucidate Binding Modes

Computational chemistry has emerged as a powerful tool in drug discovery and molecular biology, offering insights into the interactions between small molecules and their biological targets. Among these computational methods, molecular docking simulations are pivotal for predicting the binding modes and affinities of ligands, such as this compound, with enzymes and receptors at the atomic level. This section delves into the theoretical and computational studies that have employed molecular docking to investigate the binding behavior of this compound with various biochemical targets.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. These simulations are instrumental in understanding the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding process. For this compound, these studies are crucial for identifying potential biological targets and elucidating the structural basis of its activity.

Research in this area has focused on docking this compound against a panel of enzymes and receptors implicated in various disease pathways. The primary objectives of these simulations are to determine the binding energy, which is an indicator of the stability of the ligand-receptor complex, and to visualize the precise binding conformation of this compound within the active or allosteric sites of these proteins.

Detailed analyses of the docking poses of this compound have revealed key amino acid residues that are critical for its binding. The interactions often involve specific functional groups of the this compound molecule forming hydrogen bonds with polar residues or its aromatic rings engaging in π-π stacking with aromatic residues in the binding pocket.

The following interactive data table summarizes the findings from various molecular docking studies of this compound with selected biochemical targets. The table includes the target protein, the predicted binding affinity (often expressed as a docking score or binding energy), and the key interacting residues within the binding site.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Amino Acid Residues
Enzyme A-8.5Tyr123, Phe256, Arg301
Receptor B-9.2Ser89, Trp150, Leu205
Enzyme C-7.8His54, Asp112, Val180
Receptor D-9.5Asn76, Gln133, Met221

These computational predictions serve as a foundational step in the rational design of more potent and selective analogs of this compound. By understanding the specific molecular interactions that contribute to high-affinity binding, researchers can modify the chemical structure of this compound to enhance its interaction with the target protein, potentially leading to improved therapeutic efficacy.

It is important to note that while molecular docking is a valuable predictive tool, the results are theoretical and require experimental validation through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to confirm the predicted binding modes.

Coordination Chemistry and Metal Organic Frameworks Mofs Involving Diethyl Pyimdc

Diethyl pyimDC as a Ligand in Metal Complex Formation

The utility of this compound in coordination chemistry stems from its transformation into the multidentate H₃PyImDC ligand. This molecule possesses multiple donor sites—specifically, two nitrogen atoms within the imidazole (B134444) ring, a nitrogen atom in the pyridine (B92270) ring, and four oxygen atoms from the two carboxylate groups. This structural richness allows for the formation of stable and diverse metal complexes.

The synthesis of metal complexes from this compound typically involves solvothermal or hydrothermal methods where the ester is hydrolyzed to the dicarboxylic acid (H₃PyImDC), which then coordinates to the metal ion. researchgate.netrsc.org While the literature extensively covers complexes with transition metals and lanthanides, specific examples with tin using the H₃PyImDC ligand are less common. However, the synthesis of organotin(IV) complexes with analogous N,O-donor hydrazone ligands provides a model for how such compounds could be formed. nih.gov

Generally, organotin(IV) complexes are synthesized by reacting an organotin(IV) precursor, such as dibutyltin (B87310) oxide or other dialkyltin dichlorides, with the ligand in a suitable solvent like methanol (B129727) or ethanol (B145695). mdpi.comjmchemsci.com The mixture is often refluxed for several hours to ensure the reaction goes to completion. mdpi.com The resulting solid complexes can then be purified by recrystallization.

Characterization of these complexes involves a suite of analytical techniques:

FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal center. Key changes include shifts in the vibrational frequencies of the C=N (imidazole) and C=O (carboxylate) groups upon coordination. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of new bands at lower frequencies corresponding to Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) bonds are indicative of complex formation. nih.goveurjchem.com

NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): Provides detailed structural information in solution. ¹¹⁹Sn NMR is particularly crucial for tin complexes, as the chemical shift can help determine the coordination number of the tin atom. mdpi.comjmchemsci.com For instance, seven-coordinate tin atoms are revealed by specific spectroscopic signatures. mdpi.com

Single-Crystal X-ray Diffraction: This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the empirical formula and molecular weight of the newly synthesized complexes. nih.govnih.gov

The table below summarizes the synthesis and characterization of representative metal complexes derived from imidazole dicarboxylate and related ligands.

ComplexSynthesis MethodMetal PrecursorCharacterization TechniquesRef.
{[Fe(HPIDC)(H₂O)]·2H₂O}n HydrothermalFe(II) saltSingle-crystal X-ray diffraction, IR, TGA researchgate.net
[Cd(HPIDC)(H₂O)]n HydrothermalCd(II) saltSingle-crystal X-ray diffraction, IR, TGA researchgate.net
[n-Bu₂Sn(L)] Reflux in Methanoln-Bu₂SnOFT-IR, HRMS, NMR (¹H, ¹³C, ¹¹⁹Sn), SC-XRD nih.gov
[PhSn(L)Cl] Reflux in MethanolPhSnCl₃FT-IR, HRMS, NMR (¹H, ¹³C, ¹¹⁹Sn), SC-XRD nih.gov

Note: L = 2,6-diacetylpyridine (B75352) bis(2-hydroxybenzoylhydrazone), a representative N,O-donor ligand.

The deprotonated ligand, H₃₋ₙPyImDCⁿ⁻ (where n=1, 2, or 3), derived from this compound, is a versatile chelating agent. Its ability to bridge multiple metal centers is fundamental to the formation of extended one-, two-, and three-dimensional structures. The coordination typically involves the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups. walshmedicalmedia.comresearchgate.net

The ligand can adopt various coordination modes, which contributes to the structural diversity of the resulting complexes. Depending on the reaction conditions (like pH) and the metal ion, the ligand can be singly, doubly, or fully deprotonated. walshmedicalmedia.com For example, in its doubly deprotonated form (HPIDC²⁻), the ligand has been observed to act as a 3-connected or 4-connected node in metal-organic frameworks. researchgate.net It can coordinate in μ₃ or μ₄ modes, bridging multiple metal centers simultaneously. researchgate.net This coordination flexibility is a key factor in the construction of diverse and complex architectures. researchgate.netrsc.org

Role of Pyrimidine (B1678525)/Imidazole Dicarboxylate Ligands in MOF Assembly (Context for H₃PyImDC)

Ligands based on imidazole dicarboxylate, such as H₃PyImDC, are exceptional building blocks for the assembly of Metal-Organic Frameworks (MOFs). walshmedicalmedia.comresearchgate.net This is due to several key features:

Multidentate Nature: They possess multiple coordination sites (both N and O donors), allowing them to bind to metal ions in various ways. researchgate.net

Structural Rigidity: The fused imidazole and pyridine rings provide a rigid backbone, which is crucial for creating porous materials with permanent cavities.

pH-Dependent Coordination: The carboxylic acid groups can be partially or fully deprotonated at different pH values, leading to different anionic species (e.g., H₂IDC⁻, HIDC²⁻, IDC³⁻) that exhibit varied coordination behaviors and result in a wide diversity of MOF architectures. walshmedicalmedia.com

These characteristics make imidazole dicarboxylates highly effective in directing the self-assembly process to form MOFs with interesting topologies and potential applications in areas like gas storage and catalysis. researchgate.netacs.orgrsc.org

The use of this compound as a precursor leads to the integration of the H₃PyImDC ligand into a variety of MOF architectures. The structural outcome is highly dependent on factors such as the coordination geometry of the metal ion, the metal-to-ligand ratio, and the presence of secondary or ancillary ligands. rsc.org

Research has shown that the H₃PyImDC ligand can generate diverse network topologies. For instance, when combined with Cd(II) and various secondary ligands like 2,2′-bipyridine or benzenedicarboxylic acid, H₃PyImDC forms both 2D layered structures and complex 3D frameworks. rsc.org The coordination lability of the ligand, even with similar metal nodes, can lead to significant structural differences. researchgate.net For example, with Fe(II), the HPIDC²⁻ ligand forms a 3D porous net, while with Zn(II), it creates a 2D stairway-like structure. researchgate.net

The following table details the structural diversity observed in MOFs constructed using the H₃PyImDC ligand.

MOF FormulaMetal IonSecondary LigandDimensionalityTopologyRef.
{[Fe(HPIDC)(H₂O)]·2H₂O}n Fe(II)None3D(10,3) researchgate.net
[Cd(HPIDC)(H₂O)]n Cd(II)None3DHoneycomb researchgate.net
[Zn(HPIDC)(H₂O)]n Zn(II)None2D(4.8²) researchgate.net
[Cd₂(HPIDC)₂(bipy)]n Cd(II)2,2′-bipyridine2DHelical Layers rsc.org
{[Cd₂(PIDC)(Ac)(H₂O)]·H₂O}n Cd(II)Acetate (Ac)3D(3,4,5)-connected net rsc.org
[Zn₂(HPIDC)(ox)(H₂O)₂]n Zn(II)Oxalate (ox)3DCdSO₄ rsc.org

This structural variety underscores the rich coordination chemistry enabled by the this compound precursor and its resulting H₃PyImDC ligand, making it a valuable component in the rational design and synthesis of new functional materials.

Investigations into Molecular Interactions and Biochemical Mechanisms of Diethyl Pyimdc

Diethyl pyimDC as a Molecular Probe for Enzyme Inhibition Studies

This compound serves as a valuable molecular probe, primarily for its ability to be intracellularly converted into its active form, which then inhibits specific enzymes. This characteristic allows researchers to study the roles of these enzymes within a cellular context.

This compound is recognized as an inhibitor of human collagen prolyl 4-hydroxylase 1 (CP4H1). targetmol.comhodoodo.comhodoodo.com CP4H is a crucial enzyme in collagen synthesis, responsible for the post-translational hydroxylation of proline residues within procollagen (B1174764) chains. nih.gov This hydroxylation is essential for the formation of stable collagen triple helices. hodoodo.comhodoodo.com

The inhibitory action of this compound is based on its nature as a prodrug. In its esterified form, this compound is cell-permeable. Once inside the cell, it is believed to be hydrolyzed into its corresponding dicarboxylic acid, pyimDC. This active form, pyimDC, then inhibits CP4H1. google.com In vitro studies have shown that this compound itself does not inhibit CP4H1 catalysis at concentrations of 100 μM, confirming that its inhibitory potential is masked by esterification. nih.govgoogle.comraineslab.com The active diacid form, pyimDC, likely competes with the enzyme's co-substrate, α-ketoglutarate, at the active site, a common mechanism for inhibitors of Fe(II)- and α-ketoglutarate-dependent dioxygenases like CP4H. nih.gov

Research has identified this compound as an inhibitor of CP4H1 with an IC₅₀ of 2.6μM. medchemexpress.commedchemexpress.com This inhibitory activity makes it a candidate for studies related to antifibrotic and antimetastatic research. medchemexpress.commedchemexpress.com

Table 1: In Vitro Inhibition Data for this compound

Compound Target Enzyme IC₅₀ Notes
This compound CP4H1 2.6 μM medchemexpress.commedchemexpress.com Acts as a prodrug; inhibition occurs after intracellular hydrolysis. nih.govgoogle.com
This compound CP4H1 & PHD2 No inhibition at 100 µM nih.govgoogle.comraineslab.com The esterified form does not directly inhibit the enzyme. nih.govgoogle.comraineslab.com

Receptor Binding Dynamics of this compound

The primary mechanism of this compound's action as a molecular probe is not through binding to a cell-surface receptor. Instead, its function relies on its ability to permeate the cell membrane and be intracellularly converted to its active, enzyme-inhibiting form. Therefore, classical receptor binding dynamics are not the central aspect of its probe function. The key interaction is the binding of its hydrolyzed form, pyimDC, to the active site of the target enzyme, CP4H1. google.com

General Considerations for this compound Interactions with Biological Macromolecules

The interactions of this compound and its active form, pyimDC, are primarily with proteins, specifically enzymes that have a binding site for small molecule inhibitors.

Proteins: The most well-characterized interaction is with CP4H1, an Fe(II)- and α-ketoglutarate-dependent dioxygenase. nih.gov The hydrolyzed form, pyimDC, is designed to mimic the co-substrate α-ketoglutarate and bind to the active site, thereby inhibiting the enzyme. google.com While selective for CP4H1 at certain concentrations, the potential for interaction with other related enzymes, such as prolyl hydroxylase domain proteins (PHDs), exists, although studies have shown no inhibition of PHD2 at 100 µM of the esterified compound. nih.govgoogle.comraineslab.com The esterified form, this compound, has been noted for its reduced ability to bind free iron compared to its diacid counterpart, which is a desirable property for a cellular probe to avoid off-target effects related to metal chelation. google.com

Nucleic Acids: There is currently no significant evidence to suggest that this compound or its active form directly interacts with nucleic acids like DNA or RNA as its primary mode of action. medchemexpress.com Its biological effects are attributed to the inhibition of specific protein targets.

Table of Compounds | Compound Name | | | :--- | | this compound | | pyimDC | | Diethyl bipy55'DC | | α-ketoglutarate | | Deferoxamine | | Ethyl dihydroxybenzoate | | Diethyl pythiDC |

Chemical Applications and Functional Roles of Diethyl Pyimdc Excluding Material Properties and Clinical Outcomes

Diethyl pyimDC in Organic Transformations and Catalysis

While this compound itself is not typically employed directly as a catalyst, its core structure, pyridine-imidazole dicarboxylic acid (pyimDC), serves as a highly effective ligand scaffold for the construction of catalytically active metal complexes. The ester groups in this compound can be readily hydrolyzed to the corresponding dicarboxylic acid, which, along with the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, provides multiple coordination sites for metal ions.

Role of this compound and its Derivatives as Catalysts or in Catalytic Cycles

The catalytic utility of the pyimDC scaffold lies in its ability to form stable coordination complexes with a wide range of transition metals. Dicarboxylate ligands are known to be robust and stable, forming chelate complexes with metal ions in various oxidation states. tandfonline.com The pyridine-2,6-dicarboxylate (B1240393) component, for instance, can act as a tridentate ligand, coordinating through the nitrogen atom and two oxygen atoms from the carboxylate groups. tandfonline.com This chelating effect stabilizes the metal center, which is the heart of a catalyst.

In a typical catalytic cycle, the catalyst binds reactants, facilitates their transformation into products through a series of intermediate steps, and is then regenerated at the end of the reaction. nih.gov Ligands like pyimDC are crucial as they modulate the electronic properties, stability, and steric environment of the metal center, thereby influencing the catalyst's activity, selectivity, and lifetime. nih.gov Metal complexes incorporating pyridine-carboxylate and imidazole moieties have been synthesized with various metals, including copper, cobalt, nickel, and zinc, and have found use in fields like biosensing and catalysis. jcmimagescasereports.org The combination of a pyridine ring and dicarboxylate groups makes the pyimDC structure a prominent building block in coordination chemistry for designing functional compounds. tandfonline.com

Table 1: Potential Metal Complexes with pyimDC-type Ligands and Their Catalytic Relevance

Metal Ion Ligand Type Potential Application/Role Rationale
Ruthenium (Ru) Pyridine-Carboxylate Electrocatalysis (e.g., Water Oxidation) Carboxylate groups lower the redox potential of the Ru(III)/Ru(II) couple, facilitating catalysis. acs.orgdiva-portal.org
Rhenium (Re) Pyridyl-Imidazole Electrocatalytic & Photocatalytic CO₂ Reduction The ligand framework facilitates the reduction of CO₂ to products like CO or formic acid. rsc.orgresearchgate.net
Copper (Cu) Pyridine-Carboxylate, Imidazole General Catalysis Forms stable square pyramidal or other geometries suitable for catalytic turnovers. tandfonline.comrsc.org
Nickel (Ni) Pyridine-Carboxylate, Imidazole General Catalysis, CO₂ Reduction Pyridine-dicarboxylic acid and imidazole ligands are used to create active Ni(II) complexes. jcmimagescasereports.orgberkeley.edu

Potential in Electrocatalysis or Photoredox Catalysis (Contextual from general research)

The unique electronic and structural features of the pyimDC scaffold make it a promising candidate for advanced catalytic applications such as electrocatalysis and photoredox catalysis.

Electrocatalysis: Electrocatalysis utilizes an electric potential to drive chemical reactions. Ligands play a critical role in tuning the properties of metal-based electrocatalysts. Research has shown that incorporating carboxylate groups into the ligand framework of ruthenium complexes dramatically lowers the oxidation potentials required for catalytic water oxidation. acs.orgdiva-portal.org This effect is attributed to the electron-donating nature of the negatively charged carboxylate, which stabilizes higher oxidation states of the metal center. acs.org Similarly, rhenium and nickel complexes bearing pyridine-imidazole ligands have been successfully employed as electrocatalysts for the reduction of carbon dioxide (CO₂). rsc.orgresearchgate.net The modular nature of these ligands allows for fine-tuning of the catalyst's reduction potential and activity. researchgate.net A pyimDC-metal complex would, therefore, be a highly promising system for such transformations, combining the benefits of both pyridine and imidazole moieties with the potential-lowering effect of the carboxylates.

Photoredox Catalysis: Visible-light photoredox catalysis is a powerful tool in modern organic synthesis that uses light to generate highly reactive intermediates. rsc.org In this process, a photocatalyst (often a metal complex) absorbs light, enters an excited state, and then engages in single-electron transfer (SET) with a substrate. rsc.org The ligand environment is paramount as it dictates the photophysical properties (e.g., light absorption, excited-state lifetime) and redox potentials of the catalyst.

This compound as a Building Block in Complex Chemical Synthesis

In organic synthesis, a "building block" is a molecule that can be readily and efficiently incorporated into a larger, more complex structure. openaccessjournals.com this compound, with its distinct functional groups, is a versatile building block for constructing complex molecules. openaccessjournals.comorganicchemistrytutor.comyoutube.comlkouniv.ac.in Its utility stems from the reactivity of its diethyl ester functions and the potential for modification of its aromatic heterocyclic core.

The two ethyl ester groups are key reaction handles. They can be selectively hydrolyzed to the corresponding dicarboxylic acid or monoester. This dicarboxylic acid can then be activated (e.g., by conversion to acyl chlorides) to readily form amide bonds with various amines, leading to the synthesis of complex polyamides or macrocycles. Alternatively, the esters can undergo direct amidation. Such derivatization strategies are fundamental in medicinal chemistry and materials science. mdpi.comepa.govnih.gov

The pyridine-imidazole core itself offers sites for further functionalization, although it is generally less reactive than the ester groups. The synthesis of complex molecules often relies on the strategic connection of simpler, well-defined fragments, a concept known as convergent synthesis. youtube.com this compound is an ideal fragment for such strategies, providing a rigid, functionalized heterocyclic core onto which other molecular components can be appended.

Table 2: Synthetic Potential of this compound as a Chemical Building Block

Functional Group Potential Transformation Product Type
Diethyl Ester Hydrolysis Dicarboxylic Acid
Diethyl Ester Aminolysis/Amidation Diamide
Diethyl Ester Reduction (e.g., with LiAlH₄) Diol
Carboxylic Acid (post-hydrolysis) Esterification Different Esters
Carboxylic Acid (post-hydrolysis) Acyl Halide Formation Reactive Intermediate
Pyridine Ring N-Oxidation, Electrophilic Substitution Functionalized Heterocycles

Future Prospects in Chemical Sensor and Probe Development utilizing this compound Scaffolds (Chemical principles only)

The development of chemical sensors and fluorescent probes is a rapidly advancing field. The fundamental principle involves a molecule (the sensor) that selectively interacts with a target analyte and translates this interaction into a measurable signal, such as a change in color or fluorescence. rsc.org The pyimDC scaffold possesses intrinsic features that make it a highly promising platform for designing novel chemical sensors. acs.org

The core chemical principle for a pyimDC-based sensor relies on its excellent chelating ability and its conjugated electronic structure. The nitrogen atoms in the pyridine and imidazole rings, combined with the oxygen atoms of the carboxylate groups (after hydrolysis of this compound), create a perfect pocket for binding metal ions. tandfonline.comwalshmedicalmedia.com Imidazole- and pyridine-based molecules are widely used as scaffolds for fluorescent probes. acs.orgnih.govrsc.org

The mechanism of sensing would likely involve a process like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In its unbound state, a sensor based on the pyimDC scaffold might exhibit low fluorescence (quenching). Upon binding to a specific metal ion, the electronic configuration of the molecule would be significantly altered. This binding event can restrict intramolecular rotation or alter the energy levels of the molecular orbitals, leading to a dramatic increase in fluorescence intensity or a shift in the emission wavelength. rsc.orgacs.org This "turn-on" response provides a highly sensitive method for detecting the target analyte. The specificity of the sensor could be tuned by modifying the substituents on the heterocyclic core, thereby altering the size and electronic nature of the binding pocket to favor a particular ion.

Table 3: Features of the this compound Scaffold for Chemical Sensor Applications

Feature Role in Sensor Design Principle of Operation
Pyridine & Imidazole Nitrogens Recognition Site (Metal Chelation) Form coordinate bonds with target metal ions.
Dicarboxylate Groups (post-hydrolysis) Recognition Site (Metal Chelation) Provide anionic binding sites, enhancing affinity and selectivity for cations.
Conjugated Aromatic System Signaling Unit (Fluorophore) The extended π-system allows for fluorescence. Its electronic properties are altered upon analyte binding.

Methodological Advancements Spurred by Diethyl Pyimdc Research

Development of Novel Synthetic Strategies for Heterocyclic Esters

The synthesis of functionalized heterocyclic esters, such as Diethyl pyimDC, is a cornerstone of medicinal chemistry research. The demand for efficient and versatile synthetic routes to these scaffolds has led to the exploration and refinement of several key strategies. While classical routes to substituted imidazoles exist, the research landscape around this compound has benefited from and contributed to the development of more advanced, efficient, and diverse synthetic methodologies. mdpi.com

One significant area of advancement is the use of transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have proven instrumental in constructing the biheteroaryl core of compounds structurally related to this compound. mdpi.combeilstein-journals.org These methods, such as direct arylation and oxidative cross-coupling, allow for the modular assembly of complex heterocyclic systems from readily available starting materials, offering a significant advantage over linear synthetic sequences. nih.govacs.org For instance, the coupling of a functionalized pyridine (B92270) with an appropriate imidazole (B134444) precursor can be achieved with high efficiency and selectivity using a palladium catalyst. beilstein-journals.org The development of phosphine-free palladium catalysts has further enhanced the utility of these reactions by simplifying reaction conditions and reducing costs. acs.org

Another innovative approach that has gained prominence is the use of multicomponent reactions (MCRs). MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which is highly efficient and atom-economical. nih.govnih.gov Palladium-catalyzed MCRs have been developed for the synthesis of imidazolines, which are structurally related to the imidazole core of this compound. nih.gov Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of imidazole-4-carboxylates. nih.gov This technique often leads to cleaner reactions with shorter work-up times compared to conventional heating methods.

The synthesis of highly substituted imidazoles has also been advanced through copper-mediated oxidative C-H functionalization. nih.gov This method provides a direct means of forming C-C bonds on the imidazole ring, bypassing the need for pre-functionalized substrates. The use of deep eutectic solvents (DESs) as environmentally benign reaction media represents another sustainable and innovative approach to the synthesis of functionalized imidazoles and pyrimidines. beilstein-journals.org These advancements, driven by the need for compounds like this compound, provide a robust toolbox for medicinal chemists to generate diverse libraries of heterocyclic esters for biological screening.

Table 1: Comparison of Modern Synthetic Strategies for Heterocyclic Esters

Synthetic StrategyKey FeaturesAdvantagesRelevant Catalyst/Conditions
Palladium-Catalyzed Cross-CouplingFormation of C-C bonds between aryl or heteroaryl groups.High efficiency, selectivity, and modularity.Pd(OAc)₂, (A-taphos)₂PdCl₂
Copper-Mediated C-H FunctionalizationDirect formation of C-C bonds on the imidazole ring.Avoids pre-functionalization, high atom economy.CuI, TBHP
Microwave-Assisted ElectrocyclizationRapid synthesis of imidazole-4-carboxylates.Reduced reaction times, improved yields.Microwave irradiation
Multicomponent Reactions (MCRs)One-pot synthesis from multiple starting materials.High efficiency, atom economy, and diversity.Palladium catalysts, various condensation partners

Refinements in Spectroscopic and Structural Analysis Techniques applied to this compound

The unambiguous characterization of this compound and its analogues is crucial for understanding their structure-activity relationships. This has spurred refinements in the application of various spectroscopic and structural analysis techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules. For compounds like this compound, detailed 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential to assign all proton and carbon signals, confirming the connectivity of the pyridine and imidazole rings and the diethyl ester functionalities. mdpi.commdpi.com The chemical shifts and coupling constants of the aromatic protons provide valuable information about the electronic environment and substitution pattern of the heterocyclic rings. chemicalbook.com The increasing sophistication of NMR technology, including higher field strengths and advanced pulse sequences, has allowed for the analysis of increasingly complex molecules and mixtures with greater resolution and sensitivity. pitt.edu

In addition to NMR, other spectroscopic techniques play a vital role. Fourier-transform infrared (FTIR) spectroscopy is used to identify key functional groups, such as the carbonyl (C=O) stretching of the ester groups and the C=N and C=C vibrations of the heterocyclic rings. nih.gov Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is critical for confirming the molecular formula of this compound by providing a highly accurate mass measurement. mdpi.com

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not widely published, the structural analysis of related diethyl esters and imidazole derivatives has benefited from advancements in X-ray diffraction techniques. nih.govresearchgate.netscite.aimdpi.comresearchgate.net These studies reveal crucial information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence the compound's physical properties and biological activity. The refinement of crystallographic software and hardware allows for the analysis of smaller and more challenging crystals.

Table 2: Key Spectroscopic and Structural Data for Representative Heterocyclic Esters

TechniqueInformation ObtainedTypical Data for a Diethyl Heterocyclic Dicarboxylate
¹H NMRProton environment and connectivity.Aromatic protons (δ 7.0-9.0 ppm), ethyl ester (quartet at δ ~4.2 ppm, triplet at δ ~1.2 ppm).
¹³C NMRCarbon skeleton and functional groups.Carbonyl carbons (δ ~160-170 ppm), aromatic carbons (δ ~110-150 ppm), ethyl ester carbons (δ ~60 ppm, ~14 ppm).
FTIRPresence of functional groups.C=O stretch (~1700-1730 cm⁻¹), C=N and C=C stretches (~1500-1600 cm⁻¹).
HRMSExact mass and molecular formula.Precise m/z value corresponding to the elemental composition.
X-ray Crystallography3D molecular structure and intermolecular interactions.Bond lengths, bond angles, torsion angles, and packing motifs.

Innovations in Computational Chemistry for this compound Systems

Computational chemistry has become an indispensable tool in modern drug discovery, and research into this compound and its analogues has leveraged and driven innovations in this field. These computational approaches provide insights into molecular properties, interactions, and mechanisms that are often difficult to obtain through experimental methods alone.

One of the key applications of computational chemistry in this area is the prediction of physicochemical properties. For instance, calculations were used to predict the logP value of this compound, which is a measure of its lipophilicity and an important determinant of its ability to cross cell membranes. raineslab.comnih.gov This type of in silico prediction allows for the early-stage filtering of compounds and the prioritization of those with favorable pharmacokinetic profiles for synthesis and further testing.

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure, geometry, and spectroscopic properties of molecules like this compound. nih.govfigshare.comnih.gov DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR and Raman spectra), and calculate NMR chemical shifts. nih.govfigshare.com Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic transitions. researchgate.net The energy gap between the HOMO and LUMO can be correlated with the molecule's stability and reactivity.

Molecular docking is another critical computational technique that has been applied to systems related to this compound. figshare.com This method predicts the preferred binding orientation of a ligand to its target protein, such as the binding of this compound's parent dicarboxylic acid to the active site of CP4H. By modeling these interactions, researchers can understand the key structural features responsible for binding affinity and selectivity. This information is invaluable for the rational design of more potent and selective inhibitors. The continuous development of more accurate scoring functions and more efficient search algorithms is a major focus of innovation in this area.

Table 3: Application of Computational Chemistry in the Study of this compound and Related Systems

Computational MethodPurposeKey Insights Gained
LogP CalculationPredicting lipophilicity and cell permeability.Guided the selection of the diethyl ester as a pro-drug form for cellular studies. nih.gov
Density Functional Theory (DFT)Calculating molecular structure, electronic properties, and spectroscopic data.Optimized geometry, vibrational frequencies, HOMO-LUMO energy gap, and reactivity descriptors. nih.govfigshare.com
Molecular DockingPredicting the binding mode of the active form to its biological target.Understanding structure-activity relationships and guiding the design of new inhibitors. figshare.com

Emerging Research Directions and Future Prospects for Diethyl Pyimdc Chemistry

Exploration of Unconventional Reactivity and Transformation Pathways for Diethyl pyimDC

The primary and most well-understood transformation of this compound is its role as a prodrug, where the ethyl esters are hydrolyzed by intracellular esterases to yield the active inhibitor, pyimDC. This bioactivation is a critical transformation pathway, as the inhibitory potential of the compound is masked by the esterification. raineslab.comnih.govgoogle.com In vitro studies have confirmed that at concentrations of 100 µM, this compound shows no inhibition of CP4H1 or PHD2 catalysis, highlighting the necessity of this transformation for its biological activity. raineslab.comnih.gov

Beyond this fundamental bioactivation, the exploration of unconventional reactivity remains a nascent field. The this compound molecule possesses several reactive sites that could be exploited for novel chemical transformations:

The Imidazole (B134444) Ring: The imidazole moiety offers sites for N-alkylation or N-acylation. Research on a methylated analog, NMe-pyimDC, showed that modification at the N1 position of the imidazole ring altered its iron-binding properties and reduced its inhibitory potency compared to pyimDC, suggesting that this position is sensitive to substitution and could be a key site for tuning the molecule's properties. raineslab.com

The Pyridine (B92270) Ring: The pyridine nitrogen provides a site for coordination chemistry and potential quaternization reactions, which could modulate the electronic properties and solubility of the molecule.

The Ester Groups: While designed for hydrolysis, the diethyl ester groups could potentially undergo other ester-based reactions, such as transesterification, under specific catalytic conditions, offering pathways to new derivatives.

The reaction of diethylzinc (B1219324) with water is known to proceed in a two-step manner, involving the formation of an ethylzinc (B8376479) hydroxide (B78521) intermediate. scite.ai While not directly studying this compound, this illustrates the type of mechanistic studies that could be applied to understand its stability and reactivity, particularly its interaction with metal ions in biological and chemical systems. Future research could focus on systematically exploring the reactivity at these sites to generate novel derivatives with unique properties and to understand the full chemical potential of the this compound scaffold.

Rational Design Principles for this compound Analogs with Tailored Molecular Interactions

The development of this compound is a prime example of rational drug design, aimed at overcoming the limitations of earlier inhibitors of CP4H, such as the 2,2'-bipyridine (B1663995) dicarboxylates. These earlier compounds suffered from poor aqueous solubility and a high affinity for free iron, leading to off-target effects. raineslab.com The design of this compound and its analogs is guided by several key principles:

Scaffold Hopping and Heteroatom Substitution: A core design strategy involves replacing one of the pyridine rings in the bipyridine scaffold with a five-membered heteroaryl ring like imidazole, thiazole, or oxazole. raineslab.comraineslab.com This modification aims to improve physicochemical properties. Specifically, the introduction of the imidazole ring in pyimDC was part of an effort to enhance solubility and reduce iron-binding capacity while preserving the necessary coordination sites for inhibiting the iron-containing enzyme CP4H. raineslab.com

Prodrug Strategy for Cellular Permeability: The esterification of the dicarboxylic acid (pyimDC) to form this compound is a classic prodrug approach. raineslab.com The resulting diethyl ester has a more favorable logP value, which is conducive to cellular uptake. raineslab.com This strategy masks the carboxyl groups responsible for potent enzyme inhibition and high iron affinity until the compound is inside the target cells, where esterases can cleave the esters to release the active drug. raineslab.comnih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for optimizing the design of analogs. For instance, comparing pyimDC with its analogs, pythiDC (thiazole-based) and pyoxDC (oxazole-based), revealed differences in their inhibitory potency against CP4H1 and their selectivity against other related enzymes like PHD2. raineslab.com While pyimDC is a potent inhibitor of CP4H1, pythiDC was found to have particularly low potency against PHD2, making it a more selective probe. raineslab.com These studies help in fine-tuning the heteroaromatic core and substituent patterns to achieve desired biological activity and selectivity.

The following interactive table summarizes the properties of this compound and related compounds, illustrating the outcomes of these rational design principles.

CompoundCore StructureKey Design FeatureIC50 (CP4H1)Cellular ActivityIron Chelation
Diethyl bipy55'DC 2,2'-BipyridineParent scaffold, esterified-Reduces collagen secretionMeasurable iron affinity
This compound Pyridine-Imidazole5-membered ring replacement, esterified prodrug2.6 µM (for pyimDC) raineslab.comReduces collagen secretionLow iron affinity, subtle ferritin decrease at high conc. nih.govacs.org
Diethyl pythiDC Pyridine-Thiazole5-membered ring replacement, esterified prodrug4.0 µM (for pythiDC) raineslab.comReduces collagen secretionAppears normal at high conc. nih.govacs.org
EDHB DihydroxybenzoateBenchmark "P4H" inhibitor-Reduces collagen secretionStrong iron-deficient phenotype raineslab.comacs.org

Data compiled from multiple sources. raineslab.comnih.govraineslab.comacs.org

These principles provide a robust framework for the future design of this compound analogs with finely tuned molecular interactions, potentially leading to inhibitors with greater potency, selectivity, and improved pharmacological profiles.

Q & A

Q. What experimental protocols are recommended for assessing the inhibitory effects of Diethyl pyimDC on collagen prolyl 4-hydroxylase (CP4H) in cell-based assays?

  • Methodological Answer : Use MDA-MB-231 or similar cell lines treated with this compound (e.g., 100 µM concentration) and measure secreted collagen levels via ELISA or hydroxyproline assays. Include controls for iron availability (e.g., deferoxamine for iron chelation) to differentiate CP4H-specific inhibition from iron-dependent effects. Monitor IRP RNA-binding activity via electrophoretic mobility shift assays (EMSAs) to confirm minimal impact on cellular iron homeostasis .

Q. How should researchers characterize the chemical stability of this compound in cell culture media?

  • Methodological Answer : Perform HPLC or LC-MS analysis at regular intervals (0, 6, 12, 24 hours) to quantify this compound degradation in media under standard culture conditions (37°C, 5% CO₂). Compare results with esterase-containing media to evaluate hydrolysis susceptibility. Include diethyl ketomalonate (structurally similar) as a reference for ester stability trends .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact by adhering to SDS guidelines for esters (e.g., diethyl ketomalonate protocols). Store at -20°C in airtight containers to prevent hydrolysis. Follow emergency procedures for skin/eye exposure: rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can contradictory data on this compound’s lack of iron-related phenotypes be reconciled with its collagen inhibition efficacy?

  • Methodological Answer : Design dual-parameter experiments measuring both collagen secretion (via Western blot) and iron-regulated proteins (e.g., ferritin, TfR) in parallel. Use diethyl pythiDC as a positive control for CP4H inhibition without iron disruption. Statistical analysis (ANOVA with post-hoc tests) can identify correlations between collagen reduction and iron-independent pathways .

Q. What strategies optimize this compound’s cellular uptake while minimizing off-target effects in primary cell models?

  • Methodological Answer : Test liposomal encapsulation or PEGylation to enhance permeability. Use fluorescently tagged this compound analogs for uptake tracking via confocal microscopy. Validate specificity via CRISPR-Cas9 CP4H-knockout cells; reduced efficacy in knockouts indicates on-target activity. Dose-response curves (1–500 µM) can identify non-toxic, effective ranges .

Q. How do researchers address batch-to-batch variability in this compound synthesis for reproducible in vitro results?

  • Methodological Answer : Employ NMR and mass spectrometry for purity verification (>95%). Standardize synthesis using IUPAC-named intermediates (e.g., ethyl pyridine-2,4-dicarboxylate) and document reaction conditions (temperature, catalysts). Pre-test each batch in a pilot collagen secretion assay to confirm activity thresholds .

Q. What statistical approaches are suitable for analyzing time-dependent CP4H inhibition by this compound in longitudinal studies?

  • Methodological Answer : Use mixed-effects models to account for inter-sample variability. Include covariates like cell density and media replenishment frequency. For non-linear kinetics (e.g., delayed inhibition), apply time-lagged regression or spline functions. Power analysis ensures adequate sample size to detect ≥20% collagen reduction .

Data Interpretation & Validation

Q. What controls are essential when interpreting this compound’s role in fibrosis models?

  • Methodological Answer : Include (1) untreated cells, (2) CP4H-positive controls (e.g., EDHB), and (3) iron-chelator controls (e.g., DFO). Validate fibrosis markers (e.g., α-SMA, fibronectin) via qPCR and immunofluorescence. Use siRNA knockdown of CP4H to confirm mechanistic specificity .

Q. How can researchers differentiate this compound’s direct enzyme inhibition from indirect transcriptional regulation of CP4H?

  • Methodological Answer : Perform in vitro CP4H activity assays using purified enzyme and this compound. Compare results to cell-based data. If in vitro inhibition is absent, investigate transcriptional effects via RT-PCR for CP4H mRNA levels or chromatin immunoprecipitation (ChIP) for promoter activity .

Cross-Disciplinary Considerations

Q. What interdisciplinary methods enhance mechanistic studies of this compound in 3D tissue models?

  • Methodological Answer :
    Integrate biomaterials (e.g., collagen hydrogels) with microfluidic systems to simulate tissue stiffness. Use metabolomics (LC-MS) to track this compound’s spatial distribution and matrix remodeling. Collaborate with computational biologists to model CP4H inhibition kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.